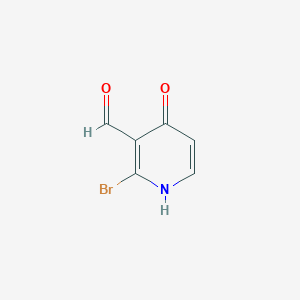
2-Bromo-4-hydroxynicotinaldehyde
Overview
Description
2-Bromo-4-hydroxynicotinaldehyde is a useful research compound. Its molecular formula is C6H4BrNO2 and its molecular weight is 202.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-hydroxynicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-hydroxynicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Use in Metabolic Pathway Studies : The metabolism of psychoactive substances like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats involves compounds structurally related to 2-Bromo-4-hydroxynicotinaldehyde. Research by Kanamori et al. (2002) suggests that metabolic pathways of 2C-B lead to aldehyde metabolites, which are then reduced or oxidized to alcohol and carboxylic acid metabolites, demonstrating the biological relevance of such compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Photolabile Protecting Group for Aldehydes and Ketones : Bhc-diol, a compound related to 2-Bromo-4-hydroxynicotinaldehyde, has been used under physiological conditions as a photoremovable protecting group for aldehydes and ketones. This application, explored by Lu et al. (2003), demonstrates the potential for controlled release of such compounds in chemical processes (Lu, Fedoryak, Moister, & Dore, 2003).
Catalytic Directing Group in Chemical Synthesis : Wu et al. (2016) used 2-hydroxynicotinaldehyde, a structurally similar compound, as a catalytic transient directing group for the Pd(II)-catalyzed γ-C(sp3)-H arylation of primary amines. This highlights its use in facilitating specific chemical reactions (Wu, Chen, Liu, Eastgate, & Yu, 2016).
Synthesis of Pharmaceutical and Biological Compounds : Research by Mehta (2013) on the synthesis of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzaldehyde hydrazide illustrates the use of structurally related compounds in synthesizing pharmaceutical and biologically active molecules (Mehta, 2013).
Extraction and Detection of Trace Elements : Fathi and Yaftian (2009) utilized a ligand synthesized from 5-bromo-2-hydroxybenzaldehyde for preconcentration of trace amounts of copper(II) ions, indicating its utility in analytical chemistry and environmental monitoring (Fathi & Yaftian, 2009).
properties
IUPAC Name |
2-bromo-4-oxo-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-6-4(3-9)5(10)1-2-8-6/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUSAFVJIDYOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-hydroxynicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



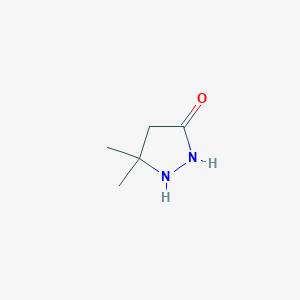
![2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B7966982.png)
![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7966988.png)


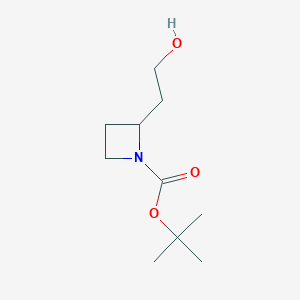
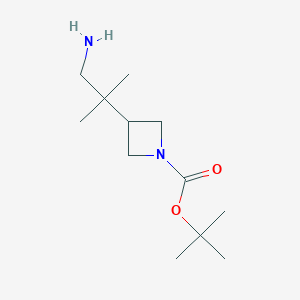



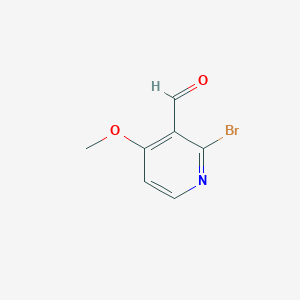

![3,7-Diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone](/img/structure/B7967080.png)
![2-[4-(Methoxymethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7967084.png)